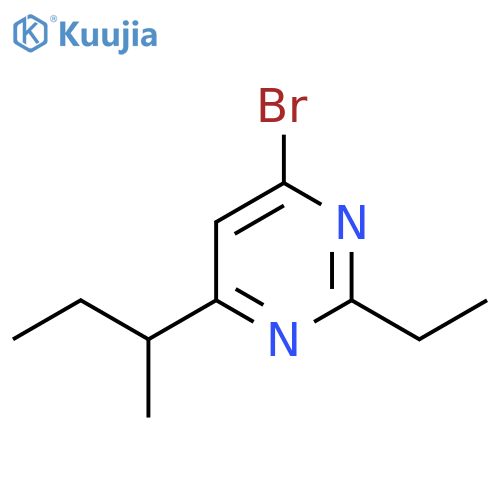Cas no 2172224-73-4 (4-bromo-6-(butan-2-yl)-2-ethylpyrimidine)

2172224-73-4 structure
商品名:4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-bromo-6-(butan-2-yl)-2-ethylpyrimidine
- 2172224-73-4
- EN300-1614141
-
- インチ: 1S/C10H15BrN2/c1-4-7(3)8-6-9(11)13-10(5-2)12-8/h6-7H,4-5H2,1-3H3
- InChIKey: BUMITCXUHDCVJW-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(C(C)CC)=NC(CC)=N1
計算された属性
- せいみつぶんしりょう: 242.04186g/mol
- どういたいしつりょう: 242.04186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 25.8Ų
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1614141-0.1g |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 0.1g |
$1157.0 | 2023-06-04 | ||
| Enamine | EN300-1614141-10.0g |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 10g |
$5652.0 | 2023-06-04 | ||
| Enamine | EN300-1614141-0.05g |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 0.05g |
$1104.0 | 2023-06-04 | ||
| Enamine | EN300-1614141-100mg |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 100mg |
$1056.0 | 2023-09-23 | ||
| Enamine | EN300-1614141-50mg |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 50mg |
$1008.0 | 2023-09-23 | ||
| Enamine | EN300-1614141-1.0g |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 1g |
$1315.0 | 2023-06-04 | ||
| Enamine | EN300-1614141-2.5g |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 2.5g |
$2576.0 | 2023-06-04 | ||
| Enamine | EN300-1614141-0.5g |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 0.5g |
$1262.0 | 2023-06-04 | ||
| Enamine | EN300-1614141-250mg |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 250mg |
$1104.0 | 2023-09-23 | ||
| Enamine | EN300-1614141-1000mg |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine |
2172224-73-4 | 1000mg |
$1200.0 | 2023-09-23 |
4-bromo-6-(butan-2-yl)-2-ethylpyrimidine 関連文献
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
-
5. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330
2172224-73-4 (4-bromo-6-(butan-2-yl)-2-ethylpyrimidine) 関連製品
- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)
- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
